molecular formula C11H12BrN B13201216 7-bromo-3-propyl-1H-indole

7-bromo-3-propyl-1H-indole

Cat. No.: B13201216
M. Wt: 238.12 g/mol
InChI Key: VGWHSAWJLGVOGM-UHFFFAOYSA-N
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Description

7-Bromo-3-propyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 7-position and a propyl group at the 3-position of the indole scaffold. Indole derivatives are widely explored in medicinal chemistry and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

7-bromo-3-propyl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-7,13H,2,4H2,1H3

InChI Key

VGWHSAWJLGVOGM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-propyl-1H-indole typically involves the bromination of 3-propylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-propyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-bromo-3-propyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The bromine atom and propyl group contribute to its binding affinity and selectivity, influencing the compound’s biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A critical distinction among indole derivatives lies in the position of substituents and their electronic nature :

Compound Bromine Position 3-Substituent Key Properties/Applications Reference
7-Bromo-3-propyl-1H-indole 7 Propyl (electron-donating) Potential agrochemical/pharmaceutical lead
5-Bromo-1-methyl-3-(iso-perfluoropropyl)-1H-indole 5 Perfluoropropyl (electron-withdrawing) Enhanced thermal stability, fluorophilic interactions
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole 5 Triazole-ethyl (polar) Antioxidant activity (ischemia treatment)
7-Chloro-3-(difluoromethyl)-1H-indole 7 Difluoromethyl (electron-withdrawing) Agrochemical applications (pesticide intermediates)
  • 3-Substituent Effects : The propyl group in this compound increases lipophilicity (logP ~3.5 estimated), whereas electron-withdrawing groups like perfluoropropyl (logP ~5.2) or polar triazole moieties (logP ~2.8) alter solubility and binding affinity.

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